Cas no 1602022-67-2 (3-Iodo-4-(oxetan-3-yloxy)oxolane)

3-Iodo-4-(oxetan-3-yloxy)oxolane 化学的及び物理的性質
名前と識別子
-
- 1602022-67-2
- AKOS026735602
- 3-iodo-4-(oxetan-3-yloxy)oxolane
- EN300-1133943
- Furan, tetrahydro-3-iodo-4-(3-oxetanyloxy)-
- 3-Iodo-4-(oxetan-3-yloxy)oxolane
-
- インチ: 1S/C7H11IO3/c8-6-3-10-4-7(6)11-5-1-9-2-5/h5-7H,1-4H2
- InChIKey: YRPCMPPWJJMWRW-UHFFFAOYSA-N
- SMILES: IC1COCC1OC1COC1
計算された属性
- 精确分子量: 269.97529g/mol
- 同位素质量: 269.97529g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 27.7Ų
- XLogP3: 0.5
じっけんとくせい
- 密度みつど: 1.82±0.1 g/cm3(Predicted)
- Boiling Point: 308.1±42.0 °C(Predicted)
3-Iodo-4-(oxetan-3-yloxy)oxolane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1133943-5g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 95% | 5g |
$3065.0 | 2023-10-26 | |
Enamine | EN300-1133943-5.0g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 5g |
$4309.0 | 2023-06-09 | ||
Enamine | EN300-1133943-2.5g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 95% | 2.5g |
$2071.0 | 2023-10-26 | |
Enamine | EN300-1133943-10g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 95% | 10g |
$4545.0 | 2023-10-26 | |
Enamine | EN300-1133943-0.1g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 95% | 0.1g |
$930.0 | 2023-10-26 | |
Enamine | EN300-1133943-0.25g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 95% | 0.25g |
$972.0 | 2023-10-26 | |
Enamine | EN300-1133943-0.5g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 95% | 0.5g |
$1014.0 | 2023-10-26 | |
Enamine | EN300-1133943-1.0g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 1g |
$1485.0 | 2023-06-09 | ||
Enamine | EN300-1133943-0.05g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 95% | 0.05g |
$888.0 | 2023-10-26 | |
Enamine | EN300-1133943-10.0g |
3-iodo-4-(oxetan-3-yloxy)oxolane |
1602022-67-2 | 10g |
$6390.0 | 2023-06-09 |
3-Iodo-4-(oxetan-3-yloxy)oxolane 関連文献
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
2. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
3-Iodo-4-(oxetan-3-yloxy)oxolaneに関する追加情報
Introduction to 3-Iodo-4-(oxetan-3-yloxy)oxolane (CAS No: 1602022-67-2)
3-Iodo-4-(oxetan-3-yloxy)oxolane, with the chemical identifier CAS No. 1602022-67-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This compound belongs to the class of oxolane derivatives, which are known for their versatile applications in drug development and molecular recognition. The unique structural features of 3-Iodo-4-(oxetan-3-yloxy)oxolane, particularly the presence of an iodine substituent and an oxetane ring, make it a valuable intermediate in the synthesis of complex molecules.
The oxolane ring in 3-Iodo-4-(oxetan-3-yloxy)oxolane introduces a high degree of flexibility and reactivity, enabling it to participate in various chemical transformations. The iodine atom at the 3-position serves as a handle for further functionalization, allowing chemists to introduce additional groups or linkages as needed. These properties have made this compound particularly useful in the construction of novel pharmaceuticals and agrochemicals.
In recent years, there has been a surge in research focused on the development of innovative therapeutic agents targeting various diseases. 3-Iodo-4-(oxetan-3-yloxy)oxolane has emerged as a key building block in several high-profile drug discovery projects. Its ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, has facilitated the synthesis of biaryl compounds that exhibit potent biological activity. These reactions are widely employed in medicinal chemistry due to their efficiency and selectivity.
One notable application of 3-Iodo-4-(oxetan-3-yloxy)oxolane is in the synthesis of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. Kinase inhibitors often require precise molecular architectures to achieve high affinity for their target enzymes. The oxolane derivative provides a scaffold that can be easily modified to optimize binding interactions. For instance, recent studies have demonstrated its utility in developing inhibitors of tyrosine kinases, which play a critical role in cell signaling pathways associated with cancer progression.
The oxetane ring itself is a well-known pharmacophore that enhances solubility and bioavailability of drug candidates. Its strained three-membered cycle promotes conformational flexibility, which can be advantageous for fitting into biological targets. In addition, the oxetane moiety can undergo ring-opening reactions under specific conditions, allowing for the introduction of diverse functional groups at strategic positions within the molecule.
Recent advancements in computational chemistry have further highlighted the potential of 3-Iodo-4-(oxetan-3-yloxy)oxolane as a starting material for drug discovery. Molecular modeling studies have shown that derivatives of this compound can interact effectively with protein targets, suggesting their suitability for developing small-molecule drugs. These studies often involve virtual screening techniques to identify promising candidates before experimental validation.
The synthesis of 3-Iodo-4-(oxetan-3-yloxy)oxolane itself is an intricate process that requires careful optimization to ensure high yields and purity. Traditional synthetic routes often involve multi-step sequences involving protection-deprotection strategies to handle reactive functional groups. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce this compound on a larger scale.
In conclusion, 3-Iodo-4-(oxetan-3-yloxy)oxolane (CAS No: 1602022-67-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it an indispensable tool for researchers developing novel therapeutic agents. As our understanding of biological pathways continues to expand, compounds like 3-Iodo-4-(oxetan-3-yloxy)oxolane will undoubtedly play a pivotal role in addressing some of the most pressing challenges in medicine.
1602022-67-2 (3-Iodo-4-(oxetan-3-yloxy)oxolane) Related Products
- 2172624-81-4(4-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}-2-methylbut-2-enoic acid)
- 38803-30-4(3-(Dimethylamino)benzonitrile)
- 1805420-03-4(Ethyl 5-bromo-2-(difluoromethyl)-3-iodopyridine-4-acetate)
- 392293-82-2(N-5-({(4-methoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-(trifluoromethyl)benzamide)
- 888447-90-3(3-(2E)-but-2-enamido-N-(3,4-dimethoxyphenyl)-1-benzofuran-2-carboxamide)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)
- 1261939-32-5(4-(3-Fluoro-2-methylphenyl)-3-methylbenzoic acid)
- 350999-29-0(2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carboxylic Acid)
- 2167257-61-4(3-(but-3-en-2-yl)-1-(2-chlorophenyl)thiourea)




